molecular formula C11H20O2 B12653627 1,1-Bis(allyloxy)pentane CAS No. 74549-17-0

1,1-Bis(allyloxy)pentane

Cat. No.: B12653627
CAS No.: 74549-17-0
M. Wt: 184.27 g/mol
InChI Key: KWRBYSVDENXDJB-UHFFFAOYSA-N
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Description

1,1-Bis(allyloxy)pentane is an organic compound with the molecular formula C11H20O2. It is also known as pentane, 1,1-bis(2-propen-1-yloxy)-. This compound is characterized by the presence of two allyloxy groups attached to the first carbon of a pentane chain. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Bis(allyloxy)pentane can be synthesized through the reaction of pentanal with allyl alcohol in the presence of an acid catalyst. The reaction typically involves the formation of an acetal intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions often include refluxing the reactants in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is monitored and controlled to maintain optimal conditions for high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1,1-Bis(allyloxy)pentane undergoes various chemical reactions, including:

    Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The allyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of pentanal or pentanoic acid derivatives.

    Reduction: Formation of pentanol derivatives.

    Substitution: Formation of various substituted pentane derivatives.

Scientific Research Applications

1,1-Bis(allyloxy)pentane has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential use in the synthesis of biologically active compounds.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-bis(allyloxy)pentane involves its ability to undergo various chemical transformations. The allyloxy groups can participate in reactions such as oxidation, reduction, and substitution, leading to the formation of different products. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.

Comparison with Similar Compounds

    1,1-Bis(methoxy)pentane: Similar structure but with methoxy groups instead of allyloxy groups.

    1,1-Bis(ethoxy)pentane: Similar structure but with ethoxy groups instead of allyloxy groups.

    1,1-Bis(propyloxy)pentane: Similar structure but with propyloxy groups instead of allyloxy groups.

Uniqueness: 1,1-Bis(allyloxy)pentane is unique due to the presence of allyloxy groups, which provide different reactivity compared to methoxy, ethoxy, or propyloxy groups. The allyloxy groups can participate in additional reactions such as polymerization, making this compound versatile for various applications.

Properties

CAS No.

74549-17-0

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

1,1-bis(prop-2-enoxy)pentane

InChI

InChI=1S/C11H20O2/c1-4-7-8-11(12-9-5-2)13-10-6-3/h5-6,11H,2-4,7-10H2,1H3

InChI Key

KWRBYSVDENXDJB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(OCC=C)OCC=C

Origin of Product

United States

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